3-allyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-allyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H28N6O3 and its molecular weight is 400.483. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Antidepressant and Anxiolytic Agents
A study synthesized and evaluated a series of derivatives for their serotonin receptor affinity and phosphodiesterase inhibitor activity. One compound showed potential as an antidepressant in vivo, with greater potency than diazepam in evoking antianxiety effects, highlighting the therapeutic promise of these compounds for mood disorders (Zagórska et al., 2016).
Functionalized Cyclopentenediones
Another study explored the reaction of cyclopentenedione derivatives with various amines, leading to the synthesis of new compounds with potential biological applications. This research contributes to the broader understanding of chemical reactions involving similar purine derivatives (Egorov et al., 2019).
Receptor Affinity and Enzyme Activity
Research into octahydro- and dimethoxyisoquinolinyl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines has identified compounds with promising receptor and enzyme activity, suggesting potential for further modification and study as hybrid ligands for therapeutic use (Zagórska et al., 2016).
Molecular Studies and Pharmacological Evaluation
Antiviral Activity
The synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues were explored, demonstrating moderate activity against rhinovirus at non-toxic dosage levels. This highlights the potential of purine analogues in antiviral therapy (Kim et al., 1978).
Antidepressant and Anxiolytic-like Activity
A novel series of arylpiperazinylalkyl purine diones and triones was synthesized, showing a range of receptor activities and potential as antidepressant and anxiolytic agents. Docking studies suggested that substituents at specific positions could be essential for receptor affinity and selectivity (Zagórska et al., 2015).
properties
IUPAC Name |
4,7,8-trimethyl-6-(3-morpholin-4-ylpropyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3/c1-5-7-25-18(27)16-17(22(4)20(25)28)21-19-24(14(2)15(3)26(16)19)9-6-8-23-10-12-29-13-11-23/h5H,1,6-13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTQOCITFRSPAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4CCOCC4)N(C(=O)N(C3=O)CC=C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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